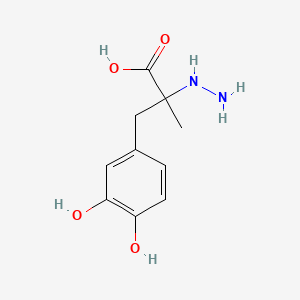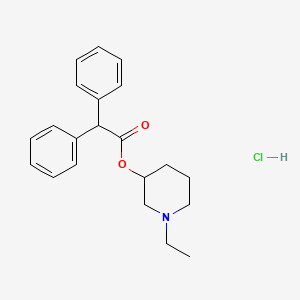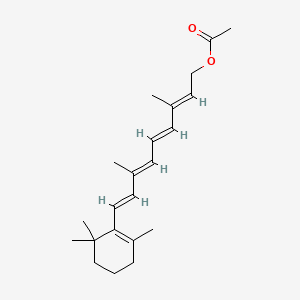![molecular formula C16H16N3NaO7S2 B7790742 sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a semisynthetic cephamycin antibiotic known for its resistance to beta-lactamase . Cephamycins are a subgroup of beta-lactam antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cephamycin antibiotics typically involves the modification of naturally occurring cephalosporin C. This process includes the introduction of a methoxy group at the 7-alpha position of the cephalosporin nucleus, which is crucial for beta-lactamase resistance. The synthetic route often involves multiple steps, including protection and deprotection of functional groups, selective acylation, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of cephamycin antibiotics involves fermentation processes using specific strains of bacteria, such as Streptomyces clavuligerus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic. Chemical modifications are subsequently performed to enhance the antibiotic’s properties, such as stability and resistance to enzymatic degradation.
化学反応の分析
Types of Reactions
Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cephamycin molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the cephamycin structure, affecting its pharmacokinetic properties.
Substitution: Substitution reactions, particularly at the 7-alpha position, are crucial for introducing functional groups that confer beta-lactamase resistance.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated hydrocarbons, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various cephamycin derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.
科学的研究の応用
Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, have a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactamase resistance mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance.
Medicine: Used in the development of new antibiotics and in clinical studies to treat bacterial infections.
Industry: Applied in the production of pharmaceutical formulations and in the study of fermentation processes for antibiotic production.
作用機序
Cephamycin antibiotics exert their effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell. The presence of a methoxy group at the 7-alpha position enhances resistance to beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.
類似化合物との比較
Similar Compounds
Cephalexin: Another beta-lactam antibiotic with a similar mechanism of action but lacking the methoxy group at the 7-alpha position.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity but different structural modifications.
Cefotaxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its methoxy group at the 7-alpha position, which confers resistance to beta-lactamase enzymes. This structural feature distinguishes it from other cephalosporins and enhances its effectiveness against beta-lactamase-producing bacteria.
特性
IUPAC Name |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUOVJNSFPWDD-XMZRARIVSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
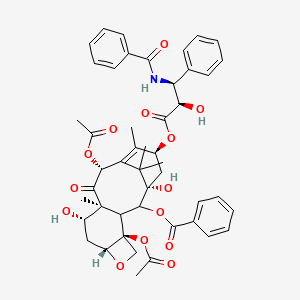
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B7790665.png)
![acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790680.png)
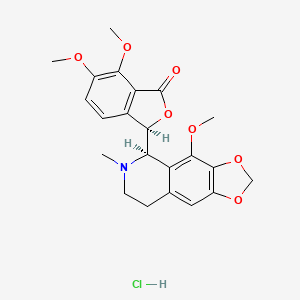
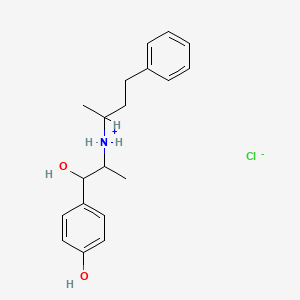
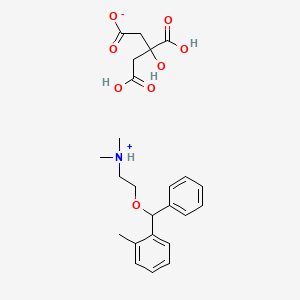
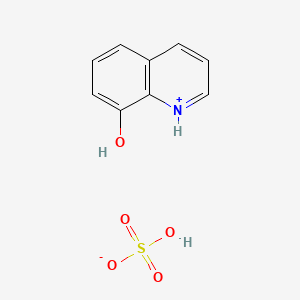
![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790710.png)
![[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride](/img/structure/B7790724.png)
![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)
![5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7790736.png)
